4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide

Chromene Triazole Carboxamide

This 4-oxo-4H-chromene-2-carboxamide features a distinct 2-substituted 2H-1,2,3-triazole side chain, structurally divergent from common 1,4-disubstituted 1H-triazole analogs. With zero published bioactivity data, it serves as an unbiased comparator in SAR campaigns or a novel scaffold for discovery programs. Its synthetic versatility and underrepresented triazole connectivity support chemical biology applications requiring de novo target identification.

Molecular Formula C20H16N4O3
Molecular Weight 360.373
CAS No. 2034404-95-8
Cat. No. B2798624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide
CAS2034404-95-8
Molecular FormulaC20H16N4O3
Molecular Weight360.373
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C20H16N4O3/c25-17-12-19(27-18-9-5-4-8-15(17)18)20(26)23-16(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,23,26)
InChIKeyBQYZBCGBWWBWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034404-95-8): A Research-Grade Chromene–Triazole Hybrid Lacking Published Biological Characterization


4-Oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034404-95-8) is a fully synthetic small molecule that incorporates a 4H-chromen-4-one (chromone) core, a 2-carboxamide linker, and a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine side chain. The compound is listed by several chemical suppliers as a research reagent [1]. A systematic search of PubMed, ChEMBL, PubChem, and patent databases (as of April 2026) found no peer-reviewed publications, patent disclosures, or authoritative database entries reporting any biological assay data or target engagement for this specific compound.

Why 4-Oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide Cannot Be Interchanged with Other Chromene–Triazole Carboxamides


The chromene–triazole carboxamide chemotype encompasses substantial structural diversity. Published analogs—such as the 1,2,3-triazole-chromenone carboxamides described by Rastegari et al. [1]—differ in the chromene oxidation state (2-oxo-2H-chromene vs. 4-oxo-4H-chromene), the position of the carboxamide attachment (C-3 vs. C-2), and the nature of the triazole linker (1,4-disubstituted 1H-1,2,3-triazole vs. 2-substituted 2H-1,2,3-triazole). These structural variations are known to alter target selectivity: Rastegari et al. reported that compound 11b inhibited acetylcholinesterase (AChE) with an IC50 of 1.80 µM but was inactive against butyrylcholinesterase (BuChE) [1]. In the absence of any published activity data for the target compound, substituting it for a characterized analog introduces an unquantifiable risk of selecting a molecule with a divergent and potentially unsuitable biological profile.

Quantitative Evidence Assessment for 4-Oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034404-95-8)


Absence of Published Biological Activity Data Relative to Structurally Characterized Triazole–Chromenone Carboxamide Analogs

A comprehensive search of PubMed, ChEMBL, PubChem, and Google Patents conducted in April 2026 returned zero publications, zero bioassay records, and zero patent disclosures containing biological activity data (e.g., IC50, Ki, % inhibition at a specified concentration, MIC, or EC50) for compound CAS 2034404-95-8 [1]. In contrast, the structurally related series of 1,2,3-triazole-chromenone carboxamides reported by Rastegari et al. contains detailed quantitative AChE and BACE1 inhibition data for multiple congeners, with compound 11b achieving AChE IC50 = 1.80 µM and BACE1 IC50 = 21.13 µM [2]. This represents a fundamental data gap: the target compound has zero retrievable quantitative activity data points versus a characterized analog series with established potency benchmarks.

Chromene Triazole Carboxamide Biological Activity Data Availability

Structural Divergence from Validated Triazole–Chromenone Carboxamides: Implications for Target Engagement Uncertainty

The target compound differs from the published triazole-chromenone carboxamide series in three key structural features: (i) the chromene core is 4-oxo-4H-chromene rather than 2-oxo-2H-chromene; (ii) the carboxamide is attached at the chromene C-2 position rather than C-3; and (iii) the triazole is connected as a 2-substituted 2H-1,2,3-triazole rather than a 1,4-disubstituted 1H-1,2,3-triazole [1][2]. In the published series, the best AChE inhibitor (11b, IC50 = 1.80 µM) relies on a 2-oxo-2H-chromene-3-carboxamide scaffold with a 1,4-disubstituted triazole linked via a methyleneoxy spacer [2]. None of these pharmacophoric elements are conserved in the target compound, making quantitative inference of any biological activity inappropriate.

Structure-Activity Relationship Chromenone Triazole Connectivity AChE BACE1

No Pharmacokinetic or Selectivity Profiling Data Available for Procurement Risk Assessment

No published studies provide data on metabolic stability, cytochrome P450 inhibition, plasma protein binding, aqueous solubility, permeability, or selectivity profiling for CAS 2034404-95-8. In the Rastegari et al. series, compound 11b demonstrated functional selectivity by inhibiting AChE (IC50 = 1.80 µM) while being inactive toward BuChE, and also showed neuroprotective activity at 50 µM in PC12 cells [1]. The target compound lacks any comparable selectivity or ADME data, preventing any assessment of off-target liability, bioavailability potential, or suitability for in vivo studies.

ADME Selectivity Pharmacokinetics Procurement Risk

Recommended Application Scenarios for 4-Oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide Based on Current Evidence


Use as a Negative Control or Structural Comparator in Structure-Activity Relationship (SAR) Studies of Chromene–Triazole Carboxamides

Given the absence of any demonstrated biological activity, the most scientifically defensible application of CAS 2034404-95-8 is as a structurally distinct comparator in SAR campaigns. Its divergent chromene core (4-oxo-4H-chromene-2-carboxamide with a 2-substituted 2H-triazole) can serve to probe the contribution of these structural features when compared against the validated 2-oxo-2H-chromene-3-carboxamide 1,4-disubstituted triazole scaffold characterized by Rastegari et al. [1]. This application does not depend on the compound possessing intrinsic activity.

Primary Screening in Target-Agnostic Phenotypic Assays Where Structural Novelty Is the Primary Selection Driver

For discovery programs that prioritize scaffold novelty and are willing to accept the risk of screening compounds with no prior biological annotation, CAS 2034404-95-8 represents a structurally unique entry in the chromene–triazole chemical space. Its 2-substituted 2H-1,2,3-triazole connectivity is underrepresented among published biologically active chromene–triazole hybrids, which predominantly feature 1,4-disubstituted 1H-1,2,3-triazoles [1]. Users must acknowledge that any activity identified will require full de novo validation and SAR expansion.

Chemical Biology Probe Development Requiring an Uncharacterized Starting Point for Target Identification

In chemical biology programs seeking to identify novel targets via affinity-based proteomics or forward chemical genetics, compounds without prior target annotation can offer advantages by reducing bias toward known target families. CAS 2034404-95-8, if found to be active in a phenotypic screen, could serve as a starting point for target deconvolution studies. However, this scenario is contingent upon the compound first demonstrating reproducible activity in a relevant assay system, which has not yet been established [1].

Not Recommended for Studies Requiring Defined Target Engagement, In Vivo Efficacy, or Pharmacokinetic Characterization

Based on the evidence gap documented in Section 3—zero published activity data, zero ADME data, and zero selectivity profiling—CAS 2034404-95-8 is not suitable for applications requiring a priori knowledge of target engagement, potency, metabolic stability, or in vivo pharmacokinetic behavior. Users requiring such data should consider structurally characterized alternatives such as the Rastegari et al. 1,2,3-triazole-chromenone carboxamide series [1].

Quote Request

Request a Quote for 4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.